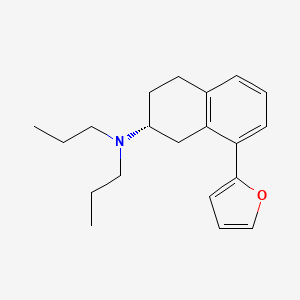
1,1,2,2-Tetrakis(6-(tert-butyl)-2,3,4-trimethylphenyl)digermene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2-Tetrakis(6-(tert-butyl)-2,3,4-trimethylphenyl)digermene is a unique organogermanium compound characterized by the presence of two germanium atoms bonded to four bulky aromatic groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-Tetrakis(6-(tert-butyl)-2,3,4-trimethylphenyl)digermene typically involves the reaction of germanium tetrachloride with the corresponding Grignard reagent or organolithium compound. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to control the reactivity and ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,2,2-Tetrakis(6-(tert-butyl)-2,3,4-trimethylphenyl)digermene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state germanium compounds.
Substitution: The aromatic groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or organometallic compounds are typically employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
1,1,2,2-Tetrakis(6-(tert-butyl)-2,3,4-trimethylphenyl)digermene has several scientific research applications:
Materials Science: The compound can be used as a precursor for the synthesis of germanium-containing polymers and materials with unique electronic properties.
Organometallic Chemistry: It serves as a model compound for studying the bonding and reactivity of germanium in organometallic frameworks.
Catalysis: The compound’s unique structure makes it a potential candidate for catalytic applications, particularly in reactions involving germanium.
Mécanisme D'action
The mechanism by which 1,1,2,2-Tetrakis(6-(tert-butyl)-2,3,4-trimethylphenyl)digermene exerts its effects is primarily through its ability to participate in various chemical reactions. The bulky aromatic groups provide steric protection to the germanium centers, influencing the compound’s reactivity and stability. The germanium atoms can interact with other molecules through coordination or covalent bonding, facilitating various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,2,2-Tetrakis(trimethylsilyl)tetramethylcyclotetrasilane: This compound contains silicon atoms instead of germanium and exhibits different reactivity and properties.
1,1,2,2-Tetrakis(tert-butyldimethylsilyl)-1,2-dilithiodisilane: Another silicon-based compound with similar steric protection but different chemical behavior.
Uniqueness
1,1,2,2-Tetrakis(6-(tert-butyl)-2,3,4-trimethylphenyl)digermene is unique due to the presence of germanium atoms, which impart distinct electronic properties compared to silicon-based analogs. The bulky aromatic groups also contribute to its unique reactivity and stability, making it a valuable compound for various scientific applications.
Propriétés
Formule moléculaire |
C52H76Ge2 |
|---|---|
Poids moléculaire |
846.4 g/mol |
Nom IUPAC |
bis(6-tert-butyl-2,3,4-trimethylphenyl)germylidene-bis(6-tert-butyl-2,3,4-trimethylphenyl)germane |
InChI |
InChI=1S/C52H76Ge2/c1-29-25-41(49(13,14)15)45(37(9)33(29)5)53(46-38(10)34(6)30(2)26-42(46)50(16,17)18)54(47-39(11)35(7)31(3)27-43(47)51(19,20)21)48-40(12)36(8)32(4)28-44(48)52(22,23)24/h25-28H,1-24H3 |
Clé InChI |
KPAXEWJZLFEUJB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1C)C)[Ge](=[Ge](C2=C(C=C(C(=C2C)C)C)C(C)(C)C)C3=C(C=C(C(=C3C)C)C)C(C)(C)C)C4=C(C=C(C(=C4C)C)C)C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


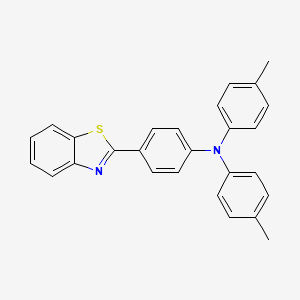



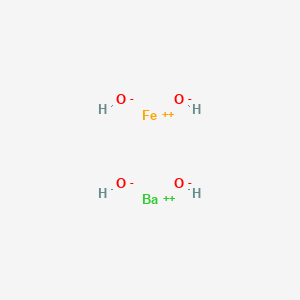
![Benzenamine, N,N-diphenyl-4-[2-(triethoxysilyl)ethyl]-](/img/structure/B12554432.png)
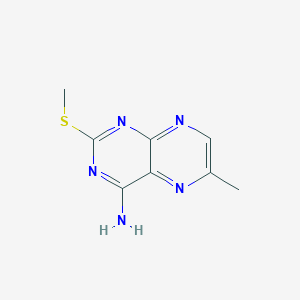
![1-(Cyclohexylmethyl)-4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidine](/img/structure/B12554451.png)
![2-{2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine](/img/structure/B12554458.png)
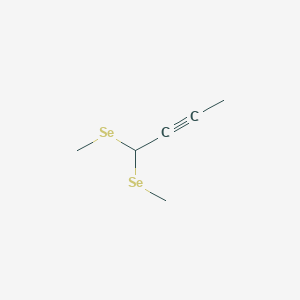
![Acetic acid, [(S)-(carboxymethyl)sulfinyl]-, 1-methyl ester](/img/structure/B12554472.png)
![Octanoic acid, 8-[(2-pyridinylcarbonyl)amino]-](/img/structure/B12554492.png)
![3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)prop-2-en-1-ol](/img/structure/B12554500.png)
